Cas no 93246-54-9 (3-Fluoro-4-(pyrrolidin-1-yl)aniline)

3-Fluoro-4-(pyrrolidin-1-yl)aniline structure
93246-54-9 structure
Product Name:3-Fluoro-4-(pyrrolidin-1-yl)aniline
CAS No:93246-54-9
MF:C10H13FN2
MW:180.222025632858
MDL:MFCD07403468
CID:890383
PubChem ID:6500524
Update Time:2025-11-02

3-Fluoro-4-(pyrrolidin-1-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-4-(pyrrolidin-1-yl)aniline
    • 3-Fluoro-4-(1-pyrrolidinyl)aniline
    • 3-fluoro-4-pyrrolidin-1-ylaniline
    • 3-Fluoro-4-pyrrolidin-1-yl-phenylamine dihydrochloride
    • AKOS B033532
    • 3-fluoro-4-pyrrolidin-1-yl-phenylamine
    • 3-fluoro-4-pyrrolidinylphenylamine
    • MFCD07403468
    • CS-0207194
    • FT-0681385
    • BS-24778
    • AKOS000103080
    • AM87447
    • N11488
    • (3-Fluoro-4-pyrrolidin-1-ylphenyl)amine
    • SCHEMBL3442442
    • NOTAKFXSHAJNDN-UHFFFAOYSA-N
    • EN300-50020
    • 93246-54-9
    • Z234894437
    • DTXSID30424679
    • STK878619
    • 3-fluoro-4-pyrrolidin-1-ylaniline dihydrochloride
    • DA-40402
    • ALBB-012804
    • MDL: MFCD07403468
    • Inchi: 1S/C10H13FN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2
    • InChI Key: NOTAKFXSHAJNDN-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1N1CCCC1)N

Computed Properties

  • Exact Mass: 180.10600
  • Monoisotopic Mass: 180.10627659g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • PSA: 29.26000
  • LogP: 2.65430

3-Fluoro-4-(pyrrolidin-1-yl)aniline Security Information

  • HazardClass:IRRITANT

3-Fluoro-4-(pyrrolidin-1-yl)aniline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Fluoro-4-(pyrrolidin-1-yl)aniline Production Method

3-Fluoro-4-(pyrrolidin-1-yl)aniline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:93246-54-9)3-Fluoro-4-(pyrrolidin-1-yl)aniline
Order Number:A1192718
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:19
Price ($):541.0
Email:sales@amadischem.com

Additional information on 3-Fluoro-4-(pyrrolidin-1-yl)aniline

3-Fluoro-4-(pyrrolidin-1-yl)aniline: A Versatile Intermediate in Pharmaceutical Development

3-Fluoro-4-(pyrrolidin-1-yl)aniline, with the chemical formula C9H11FN, is a critical amine compound that has garnered significant attention in the field of drug discovery and synthetic chemistry. Its unique molecular structure, characterized by a fluorine atom at the 3-position and a pyrrolidin-1-yl group at the 4-position, provides a versatile scaffold for the development of bioactive molecules. This compound, identified by the CAS Number 93246-54-9, serves as a key intermediate in the synthesis of various pharmaceuticals, including antidepressants, anti-inflammatory agents, and neurological therapeutics.

Recent studies have highlighted the importance of fluorine-containing compounds in enhancing the metabolic stability and biological activity of drug candidates. The introduction of a fluorine atom at the 3-position of 3-Fluoro-4-(pyrrolidin-1-yl)aniline has been shown to significantly improve its binding affinity to target proteins, as demonstrated in a 2023 study published in Journal of Medicinal Chemistry. This modification not only enhances the compound's lipophilicity but also reduces its susceptibility to enzymatic degradation, making it a preferred choice for prodrug design and targeted drug delivery systems.

The pyrrolidin-1-yl substituent in 3-Fluoro-4-(pyrrolidin-1-yl)aniline plays a crucial role in modulating the compound's pharmacological profile. Research published in Organic & Biomolecular Chemistry (2024) revealed that the pyrrolidine ring contributes to the compound's ability to interact with specific enzyme targets, such as serine proteases and kinase inhibitors. This structural feature allows the compound to act as a precursor for the synthesis of small molecule inhibitors with potential applications in oncology and infectious disease management.

Advancements in computational chemistry have further expanded the utility of 3-Fluoro-4-(pyrrolidin-1-yl)aniline. A 2025 study in Chemical Science utilized machine learning algorithms to predict the compound's binding affinity to various receptor targets, including GPCRs and ion channels. These predictive models have enabled researchers to optimize the compound's structure for enhanced selectivity and efficacy, reducing the need for extensive in vitro and in vivo testing. This approach has significantly accelerated the drug development pipeline for compounds derived from 3-Fluoro-4-(pyrrolidin-1-yl)aniline.

Moreover, the amine functionality of 3-Fluoro-4-(pyrrolidin-1-yl)aniline makes it an ideal candidate for conjugation reactions with other bioactive molecules. A 2024 review in Drug Discovery Today emphasized the potential of this compound in the development of multifunctional therapeutics, where its amine group can be modified to incorporate targeting ligands or fluorescent moieties. Such modifications have been successfully applied in imaging agents and drug delivery systems, demonstrating the compound's adaptability across diverse therapeutic applications.

The synthesis of 3-Fluoro-4-(pyrrolidin-1-yl)aniline has also been optimized through green chemistry approaches. A 2023 study in Green Chemistry reported a one-pot synthesis method that reduces the use of hazardous solvents and minimizes waste generation. This environmentally friendly process has not only improved the safety profile of the compound's production but also aligned with the growing demand for sustainable pharmaceutical manufacturing.

In conclusion, 3-Fluoro-4-(pyrrolidin-1-yl)aniline stands as a pivotal building block in modern pharmaceutical research. Its unique molecular structure and versatile functional groups enable its application in a wide range of drug discovery and synthetic chemistry endeavors. As research continues to advance, the compound is expected to play an increasingly important role in the development of innovative therapeutics across multiple therapeutic areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:93246-54-9)3-Fluoro-4-(pyrrolidin-1-yl)aniline
A1192718
Purity:99%
Quantity:25g
Price ($):541.0
Email